molecular formula C20H30N4O5 B1602015 H-Val-Ala-Ala-Phe-OH CAS No. 21957-32-4

H-Val-Ala-Ala-Phe-OH

Cat. No.: B1602015
CAS No.: 21957-32-4
M. Wt: 406.5 g/mol
InChI Key: AMBKWKJGMIHTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Val-Ala-Ala-Phe-OH is a tetrapeptide composed of the amino acids valine, alanine, alanine, and phenylalanine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Biochemical Analysis

Biochemical Properties

H-Val-Ala-Ala-Phe-OH, being a peptide, participates in biochemical reactions primarily through its interactions with enzymes and proteins. The specific nature of these interactions depends on the structure and properties of the peptide. For instance, peptides with non-polar side chains like valine and phenylalanine can interact with hydrophobic regions of proteins . These interactions can influence the conformation and function of the proteins involved .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve interactions with other biomolecules. For instance, it may bind to specific receptors or enzymes, leading to changes in their activity. This could result in alterations in gene expression or metabolic pathways

Metabolic Pathways

This compound, as a peptide, would be involved in protein metabolism. It could be broken down into individual amino acids by proteases, enzymes that cleave peptide bonds . These amino acids could then be used in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Ala-Ala-Phe-OH can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method due to its efficiency and scalability. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide bond formation is facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .

Industrial Production Methods

In industrial settings, the production of peptides like this compound often involves automated SPPS systems, which allow for high-throughput synthesis. The use of environmentally friendly solvents and reagents is becoming increasingly important to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

H-Val-Ala-Ala-Phe-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives with altered properties .

Scientific Research Applications

H-Val-Ala-Ala-Phe-OH has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of valine and alanine residues contributes to its hydrophobic character, while the phenylalanine residue provides aromatic interactions .

Properties

IUPAC Name

2-[2-[2-[(2-amino-3-methylbutanoyl)amino]propanoylamino]propanoylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O5/c1-11(2)16(21)19(27)23-12(3)17(25)22-13(4)18(26)24-15(20(28)29)10-14-8-6-5-7-9-14/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBKWKJGMIHTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560327, DTXSID40878523
Record name Valylalanylalanylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VAL-ALA-ALA-PHE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21957-32-4
Record name Valylalanylalanylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Val-Ala-Ala-Phe-OH
Reactant of Route 2
H-Val-Ala-Ala-Phe-OH
Reactant of Route 3
Reactant of Route 3
H-Val-Ala-Ala-Phe-OH
Reactant of Route 4
Reactant of Route 4
H-Val-Ala-Ala-Phe-OH
Reactant of Route 5
H-Val-Ala-Ala-Phe-OH
Reactant of Route 6
Reactant of Route 6
H-Val-Ala-Ala-Phe-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.